Cas no 1565779-83-0 (6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol)

6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol
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- Inchi: 1S/C10H7F3N2O2/c1-17-8-3-2-5-9(15-8)6(16)4-7(14-5)10(11,12)13/h2-4H,1H3,(H,14,16)
- InChI Key: IRUQDJGDRZKDGI-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C2=C(C=CC(=N2)OC)N1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 354
- Topological Polar Surface Area: 51.2
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A707919-250mg |
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol |
1565779-83-0 | 97% | 250mg |
$405.0 | 2025-03-18 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11952-10g |
6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol |
1565779-83-0 | 95% | 10g |
$1350 | 2023-09-07 | |
Ambeed | A707919-1g |
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol |
1565779-83-0 | 97% | 1g |
$780.0 | 2024-04-23 | |
Alichem | A219008237-1g |
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol |
1565779-83-0 | 97% | 1g |
469.79 USD | 2021-06-15 | |
Alichem | A219008237-5g |
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol |
1565779-83-0 | 97% | 5g |
1,267.14 USD | 2021-06-15 | |
Chemenu | CM257047-1g |
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol |
1565779-83-0 | 97% | 1g |
$*** | 2023-03-30 | |
Ambeed | A707919-100mg |
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol |
1565779-83-0 | 97% | 100mg |
$238.0 | 2025-03-18 |
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol Related Literature
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
Additional information on 6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol (CAS No. 1565779-83-0)
The compound 6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol, identified by the CAS registry number 1565779-83-0, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds with two nitrogen atoms in their structure. The presence of a methoxy group at position 6 and a trifluoromethyl group at position 2, along with a hydroxyl group at position 4, imparts unique chemical and biological properties to this molecule.
Recent studies have highlighted the importance of naphthyridine derivatives in drug discovery and development. The structural features of 6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol make it an attractive candidate for exploring its potential as a therapeutic agent. The methoxy group is known to enhance the solubility and stability of the molecule, while the trifluoromethyl group contributes to its lipophilicity and bioavailability. These properties are crucial for designing drugs that can effectively target specific biological pathways.
The synthesis of CAS 1565779-83-0 involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Researchers have employed various methodologies, including nucleophilic aromatic substitution and coupling reactions, to construct this complex molecule. The optimization of these synthetic routes has been a focal point in recent studies, with an emphasis on improving efficiency and reducing environmental impact.
In terms of pharmacological activity, 6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol has shown promising results in preclinical models. It exhibits potent inhibitory effects against several enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have demonstrated its ability to modulate kinase activity, which is a critical target in anticancer therapy.
The hydroxyl group at position 4 plays a pivotal role in the molecule's interactions with biological systems. It facilitates hydrogen bonding, which is essential for binding to target proteins. Additionally, the hydroxyl group can serve as a site for further functionalization, enabling researchers to explore derivative compounds with enhanced therapeutic profiles.
The trifluoromethyl group at position 2 introduces electron-withdrawing effects into the aromatic ring system. This not only stabilizes the molecule but also enhances its ability to penetrate cellular membranes. Such properties are advantageous for designing drugs that can effectively reach their target sites within the body.
The methoxy group at position 6 contributes significantly to the molecule's solubility in aqueous environments. This is particularly important for drugs that need to be administered orally or through other routes requiring systemic distribution. The balance between lipophilicity and hydrophilicity provided by these substituents makes CAS 1565779-83-0 an ideal candidate for drug delivery systems.
In conclusion, 6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol (CAS No. 1565779-83
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